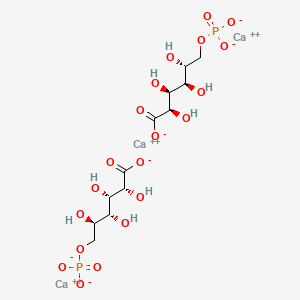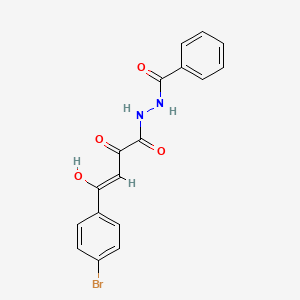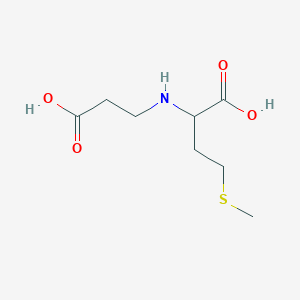
2,3',4,4',5',6-Hexachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,4,4’,5’,6-Hexachlorodiphenyl ether is an organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,4’,5’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4,4’,5’,6-Hexachlorodiphenyl ether follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
2,3’,4,4’,5’,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like ether.
Substitution: Sodium hydroxide, amines; reactions are often carried out in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
科学的研究の応用
2,3’,4,4’,5’,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3’,4,4’,5’,6-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression. This activation can lead to changes in cellular processes, including the induction of enzymes involved in detoxification and metabolism.
類似化合物との比較
2,3’,4,4’,5’,6-Hexachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and biphenyls:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Similar in structure but lacks the ether linkage, leading to different chemical and biological properties.
2,2’,4,4’,5,5’-Hexachlorodiphenyl ether: Another isomer with chlorine atoms in different positions, resulting in variations in reactivity and environmental behavior.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Shares some structural similarities but differs in the number and position of chlorine atoms, affecting its interactions with biological systems.
Each of these compounds has unique properties and applications, making them valuable for different areas of research and industry.
特性
CAS番号 |
727738-94-5 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
1,2,3-trichloro-5-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4H |
InChIキー |
SJIBNBXSYVZESK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















